

Vatalanib Pharmacodynamics: An In-depth Technical Guide for Researchers

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Compound of Interest

Compound Name: Vatalanib

Cat. No.: B1682193

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This technical guide provides a comprehensive overview of the pharmacodynamics of **Vatalanib** (also known as PTK787 or ZK-222584), a potent, orally available small molecule inhibitor of receptor tyrosine kinases. This document details its mechanism of action, quantitative inhibitory profile, and key experimental protocols relevant to its preclinical and clinical investigation.

Core Mechanism of Action

Vatalanib is a multi-targeted tyrosine kinase inhibitor that primarily exerts its anti-angiogenic effects by targeting vascular endothelial growth factor receptors (VEGFRs).[1][2] It also demonstrates inhibitory activity against other receptor tyrosine kinases implicated in tumor growth and progression, including platelet-derived growth factor receptor (PDGFR) and c-Kit.[1][2] By binding to the ATP-binding site of these receptors, **Vatalanib** blocks downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival, as well as pericyte recruitment, thereby inhibiting the formation of new blood vessels that supply tumors with essential nutrients and oxygen.

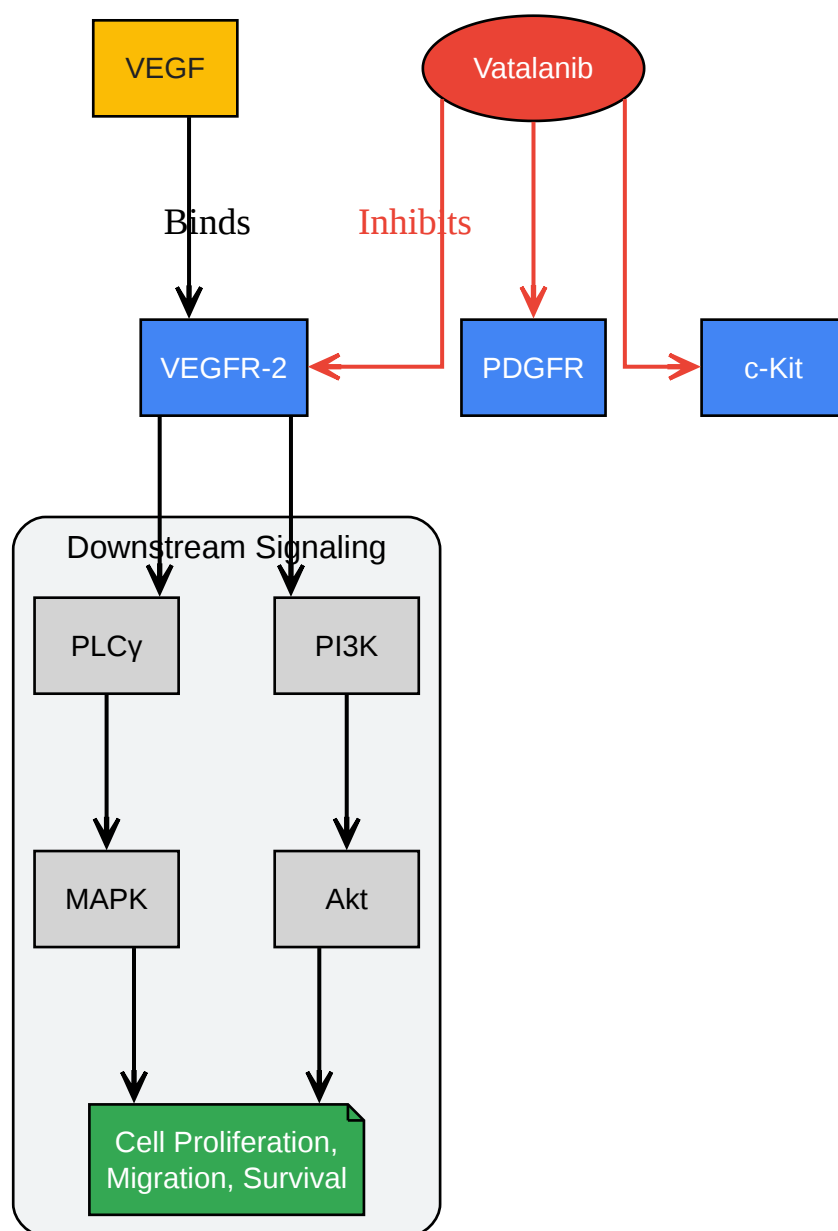
Quantitative Inhibitory Profile

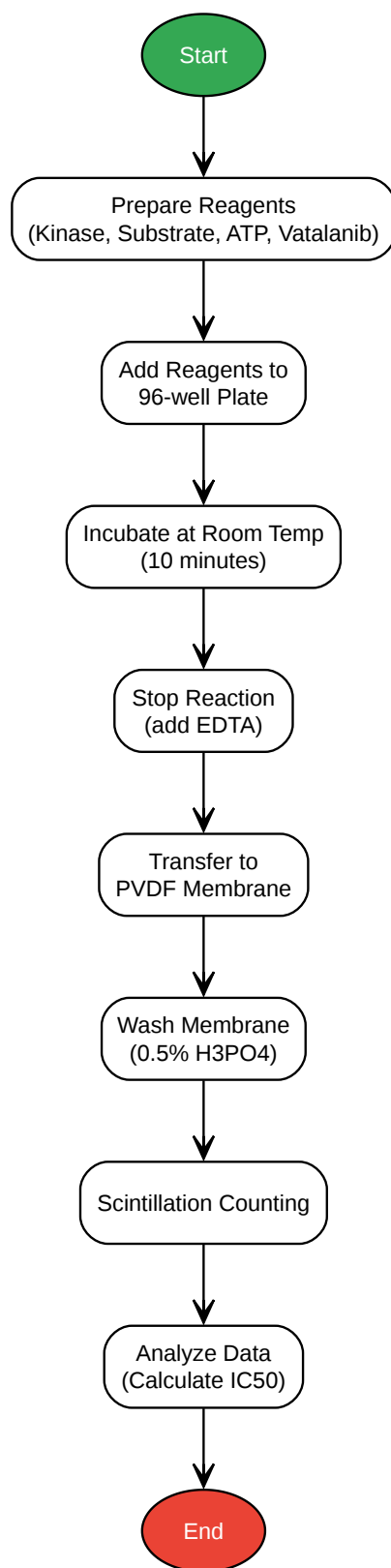
The inhibitory activity of **Vatalanib** has been quantified against a panel of purified kinases. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below, providing a clear overview of its potency and selectivity.

Target Kinase	IC50 (nM)
VEGFR-2 (KDR)	37[3]
VEGFR-1 (Flt-1)	77
VEGFR-3 (Flt-4)	640
PDGFR β	580[3]
c-Kit	730[3]
Flt-1 (murine)	270[3]

Key Signaling Pathway Inhibition

Vatalanib's primary mechanism of action is the inhibition of the VEGFR signaling cascade, a critical pathway in angiogenesis. The following diagram illustrates the key components of this pathway and the point of **Vatalanib**'s intervention.





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